1,2-Dilinoleoyl-3-palmitin (LLP) is a highly specific, asymmetric mixed triacylglycerol (TAG) featuring two linoleic acid chains at the sn-1 and sn-2 positions and a palmitic acid chain at the sn-3 position. In procurement contexts, this >95% pure lipid serves as an indispensable reference standard for advanced lipidomics, particularly in the quantification of complex TAG profiles in plant oils, human milk fat substitutes, and medicinal seeds via UHPLC-MS and HPLC-ELSD. Beyond analytical chemistry, its defined regiospecificity and predictable thermal behavior (melting point of -4 °C to -3 °C) make it a critical structural component in the development of lipid nanoparticles (LNPs) and engineered fat blends, where precise crystallization kinetics are required [1].
Substituting 1,2-dilinoleoyl-3-palmitin with crude plant oil extracts, random TAG mixtures, or symmetrical isomers (such as 1,3-dilinoleoyl-2-palmitin, LPL) fundamentally compromises both analytical accuracy and formulation stability. In mass spectrometry and chromatography, crude extracts lack the batch-to-batch reproducibility required to generate precise calibration curves, while symmetrical isomers exhibit different retention times and ionization efficiencies. In material science and LNP formulation, the exact sn-1,2,3 positioning of the fatty acids dictates the molecule's polymorphic crystallization behavior. A generic TAG mixture will undergo unpredictable phase transitions, leading to physical instability, altered drug release rates, and inconsistent melting profiles, making the procurement of pure, regiospecific LLP mandatory for reproducible results .
In high-performance lipidomic profiling, asymmetric 1,2-dilinoleoyl-3-palmitin (LLP) serves as a critical reference standard for quantifying triacylglycerol (TAG) degradation. When analyzed via UHPLC-QTOF-MS, LLP yields a distinct [M+NH4]+ adduct ion at m/z 872.77, allowing it to be baseline-resolved from closely related TAGs such as 1,2-dilinoleoyl-3-olein (LLO) and 1-palmitoyl-2-oleoyl-3-linolein (POL). Compared to using a generic total lipid extract which masks individual TAG degradation rates, utilizing highly pure LLP as a standard enables precise calculation of relative conversion factors (RCFs), ensuring accurate quantification of lipid stability during prolonged storage[1].
| Evidence Dimension | Chromatographic resolution and exact mass identification |
| Target Compound Data | Distinct [M+NH4]+ adduct at m/z 872.77 with specific retention time |
| Comparator Or Baseline | Crude lipid extracts or generic TAG mixtures |
| Quantified Difference | Enables individual TAG quantification instead of bulk lipid estimation |
| Conditions | UHPLC-QTOF-MS with ESI source, positive ion mode |
Procuring pure LLP is essential for laboratories needing to comply with strict pharmacopeial standards for lipid quantification and quality control.
The regiospecificity of fatty acids on the glycerol backbone fundamentally alters the thermal properties of triacylglycerols, making the exact isomer critical for procurement. 1,2-Dilinoleoyl-3-palmitin (LLP), an asymmetric TAG, exhibits a specific melting point of approximately -4 °C to -3 °C. In contrast, symmetrical isomers such as 1,3-dilinoleoyl-2-palmitin (LPL) pack differently in the solid state, leading to altered polymorphic transitions (alpha to beta-prime to beta forms) and different melting kinetics. Substituting asymmetric LLP with a random L/P TAG mixture or a symmetrical isomer results in unpredictable thermal behavior, which can compromise the physical stability and release kinetics of lipid-based formulations .
| Evidence Dimension | Melting point and solid-state packing |
| Target Compound Data | Melting point of -4 °C to -3 °C (asymmetric sn-1,2,3 configuration) |
| Comparator Or Baseline | Symmetrical isomers (e.g., LPL) or random TAG mixtures |
| Quantified Difference | Distinct polymorphic transitions and melting profiles based on regiospecificity |
| Conditions | Thermal analysis of pure triacylglycerol polymorphism |
Buyers formulating lipid nanoparticles or specialized fat blends must procure the exact asymmetric LLP to ensure reproducible thermal stability and matrix consistency.
LLP is one of seven primary TAGs utilized as a mandatory marker for the quality control of medicinal seeds under pharmacopeial standards. Studies tracking lipid degradation during storage show that monitoring the exact concentration of LLP (which averages 8.36% of total TAGs in pristine Coix seed samples) provides a highly sensitive indicator of seed viability and processing quality. Relying on total crude lipid measurements fails to detect the early-stage hydrolysis and oxidation of specific polyunsaturated TAGs like LLP. Procuring pure LLP allows for the establishment of precise HPLC-ELSD calibration curves, ensuring that batches meet the strict >3.5% total TAG threshold required by the US Pharmacopeia [1].
| Evidence Dimension | Sensitivity to early-stage lipid degradation |
| Target Compound Data | Specific quantification of LLP (averaging 8.36% of total TAGs) |
| Comparator Or Baseline | Total crude lipid measurement |
| Quantified Difference | Detects regiospecific TAG degradation masked by bulk lipid assays |
| Conditions | HPLC-ELSD analysis of seed extracts over a 3-month storage period |
Industrial buyers and QA/QC labs require pure LLP to validate the shelf-life and regulatory compliance of lipid-rich agricultural and pharmaceutical products.
Directly following its ability to provide baseline chromatographic resolution and precise MS/MS calibration, LLP is procured as a primary reference standard for HPLC-ELSD and UHPLC-QTOF-MS. It is essential for quantifying TAG profiles and monitoring lipid degradation in edible oils, human milk fat substitutes, and medicinal seeds to meet pharmacopeial standards [1].
Because of its predictable thermal behavior and regiospecific melting point (-4 °C to -3 °C), LLP is utilized as a structural triglyceride in lipid nanoparticle formulations. Its specific polymorphic crystallization ensures consistent internal core packing, which is critical for maintaining the physical stability and controlled release kinetics of the LNP matrix.
In the development of functional foods and cocoa butter equivalents, LLP is used to study and manipulate fat crystallization. Its unique asymmetric structure allows food scientists to engineer specific melting profiles and polymorphic transitions that cannot be achieved with random TAG mixtures or symmetrical isomers .